molecular formula C5H3F3N4 B2805649 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile CAS No. 1267127-86-5

1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile

Cat. No.: B2805649
CAS No.: 1267127-86-5
M. Wt: 176.102
InChI Key: CKBFWUNNLNJAIO-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile is a chemical compound with the molecular formula C5H3F3N4. It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-1,2,3-triazole-4-carbonitrile with trifluoromethylating agents can yield the desired compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with target molecules, often through hydrogen bonding or van der Waals forces. This interaction can modulate the activity of the target, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(trifluoromethyl)triazole-4-carbonitrile is unique due to the presence of both the methyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it particularly valuable in various applications .

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)triazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N4/c1-12-4(5(6,7)8)3(2-9)10-11-12/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBFWUNNLNJAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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